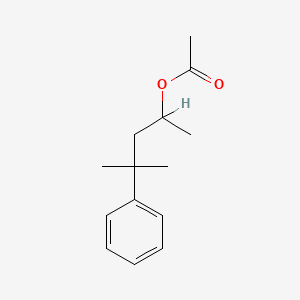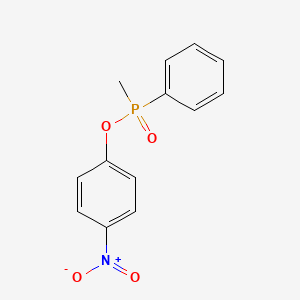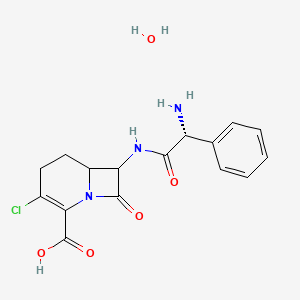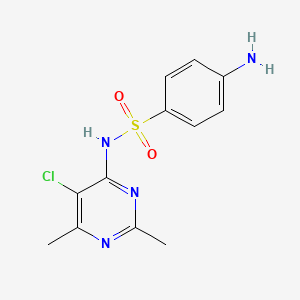
Sulfaclomide
概要
説明
スルファクロミドは、分子式C₁₂H₁₃ClN₄O₂Sを持つスルホンアミド化合物です。その抗菌特性で知られており、さまざまな医療および産業用途に使用されています。スルファクロミドは、スルホンアミドのクラスに属し、スルホンアミド基が芳香族アミンに結合した合成抗菌剤です。
2. 製法
合成経路と反応条件: スルファクロミドは、スルホニルクロリドとアミンとの反応によって合成できます。一般的な方法の1つは、チオールから酸化クロリ化によって得られたスルホニルクロリドを使用する方法です。 この反応では通常、過酸化水素や塩化チオニルなどの試薬を使用し、その後、アミンを添加してスルホンアミドを形成します .
工業生産方法: スルファクロミドの工業生産では、同様の方法を用いて大規模合成を行い、収率と純度を最適化することがよくあります。 このプロセスには、再結晶による精製や、反応効率を高めるための触媒の使用などの工程が含まれる場合があります .
科学的研究の応用
Sulfaclomide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its antibacterial properties and its effects on bacterial growth.
Medicine: Utilized in the treatment of bacterial infections due to its ability to inhibit bacterial enzyme activity.
Industry: Employed in the production of herbicides and pesticides, as well as in the development of new pharmaceuticals
作用機序
スルファクロミドは、ジヒドロ葉酸合成酵素と呼ばれる酵素を阻害することで抗菌効果を発揮します。この酵素は、細菌における葉酸合成に不可欠です。 この酵素を競合的に阻害することにより、スルファクロミドは細菌が葉酸を合成するのを防ぎ、葉酸は細菌の成長と複製に不可欠です .
類似化合物:
スルファセタミド: 同様の抗菌特性を持つ別のスルホンアミドで、眼感染症の治療に使用される。
スルファドキシン: マラリアの治療のためにピリメタミンと組み合わせて使用される。
スルファニルアミド: 最も初期のスルホンアミドの1つで、細菌感染症の治療に使用された。
独自性: スルファクロミドは、特定の分子構造を持つため、独特の抗菌活性スペクトルを持っています。 ジヒドロ葉酸合成酵素を阻害する能力により、他のスルホンアミドに対して耐性がある可能性のある特定の細菌株に対して特に有効です .
Safety and Hazards
準備方法
Synthetic Routes and Reaction Conditions: Sulfaclomide can be synthesized through the reaction of sulfonyl chlorides with amines. One common method involves the use of sulfonyl chlorides derived from thiols through oxidative chlorination. The reaction typically employs reagents such as hydrogen peroxide and thionyl chloride, followed by the addition of an amine to form the sulfonamide .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include steps such as purification through recrystallization and the use of catalysts to enhance reaction efficiency .
化学反応の分析
反応の種類: スルファクロミドは、次のようなさまざまな化学反応を起こします。
酸化: チオール誘導体のスルホニルクロリドへの変換。
置換: スルホンアミドを形成するためのアミンとの反応。
還元: ニトロ基のアミンへの還元。
一般的な試薬と条件:
酸化: 過酸化水素、塩化チオニル。
置換: アミン、通常はトリエチルアミンなどの触媒を用いて穏やかな条件下で行う。
還元: 水素化ホウ素ナトリウムなどの還元剤。
主な生成物: これらの反応の主な生成物は、スルファクロミド自体と、スルホニルクロリドやアミンなどのさまざまな中間体です .
4. 科学研究への応用
スルファクロミドは、科学研究において幅広い用途があります。
化学: 有機合成における試薬として、より複雑な分子のビルディングブロックとして使用される。
生物学: その抗菌特性とその細菌の増殖への影響について研究されている。
医学: 細菌酵素活性を阻害する能力により、細菌感染症の治療に使用されている。
類似化合物との比較
Sulfacetamide: Another sulfonamide with similar antibacterial properties, used in the treatment of ocular infections.
Sulfadoxine: Used in combination with pyrimethamine for the treatment of malaria.
Sulfanilamide: One of the earliest sulfonamides, used to treat bacterial infections.
Uniqueness: Sulfaclomide is unique due to its specific molecular structure, which provides a distinct spectrum of antibacterial activity. Its ability to inhibit dihydropteroate synthetase makes it particularly effective against certain bacterial strains that may be resistant to other sulfonamides .
特性
IUPAC Name |
4-amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O2S/c1-7-11(13)12(16-8(2)15-7)17-20(18,19)10-5-3-9(14)4-6-10/h3-6H,14H2,1-2H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQBLWVSZNZIWFC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
28002-60-0 (mono-hydrochloride salt) | |
| Record name | Sulfaclomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20960591 | |
| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4015-18-3 | |
| Record name | Sulfaclomide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4015-18-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sulfaclomide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004015183 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Amino-N-(5-chloro-2,6-dimethylpyrimidin-4-yl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20960591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SULFACLOMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AXA8K5U95M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Sulfaclomide?
A1: this compound is a sulfonamide bacteriostatic antibiotic. [, , , , , ] It competitively inhibits dihydropteroate synthase, an enzyme crucial for bacterial folic acid synthesis. [, , , , , ] This inhibition disrupts the production of essential nucleic acids in bacteria, ultimately halting their growth and proliferation.
Q2: How does impaired renal function affect this compound pharmacokinetics?
A2: Studies demonstrate that patients with impaired renal function (creatinine >2mg/100ml) exhibit significantly prolonged this compound elimination half-lives compared to individuals with normal renal function. [] This highlights the importance of considering renal function when administering this compound.
Q3: Does this compound administration impact the pharmacokinetics of other drugs?
A3: Research indicates that repeated this compound administration can shorten the elimination half-life of para-aminohippurate (PAH), a compound used to assess renal function. [, ] This suggests a potential drug interaction that warrants further investigation.
Q4: How does urine pH influence this compound excretion?
A5: Research in rats suggests that this compound renal excretion is influenced by urine pH. [] Acidic urine, induced by ammonium chloride, retards excretion, while alkaline urine, induced by sodium bicarbonate, accelerates it. [] This highlights the potential impact of urinary pH modifiers on this compound pharmacokinetics.
Q5: What are the implications of this compound's long half-life for clinical use?
A6: this compound is classified as a long-acting sulfonamide due to its extended elimination half-life. [, ] This property allows for less frequent dosing, which can improve patient compliance. [, ]
Q6: Are there genetic factors influencing this compound pharmacokinetics?
A7: Studies reveal that both the elimination half-life and the maximum acetylation rate of this compound in urine are genetically determined, exhibiting a polymodal distribution within the population. [] This underscores the importance of personalized medicine considerations for this compound therapy.
Q7: How does this compound compare to other drugs in terms of pharmacokinetics in patients with renal impairment?
A8: Unlike drugs like Mebacid and Nevigramon, which are eliminated primarily through metabolism, this compound's elimination is significantly impacted by renal impairment, leading to a prolonged half-life. [] This emphasizes the need for careful dose adjustments in patients with compromised renal function.
Q8: Does the age of the subject influence the pharmacokinetics of this compound?
A9: Research in rats indicates that the stimulation of renal excretion of PAH by repeated administration of compounds like this compound is less pronounced in young rats compared to adult animals. [] This suggests potential age-related differences in this compound pharmacokinetics.
Q9: Are there any known interactions between this compound and humic acids?
A10: One study explored the impact of humic acids on this compound absorption in rats, but further research is needed to draw definitive conclusions about their interaction. []
Q10: What analytical techniques are employed in the study and quality control of this compound?
A11: High-performance liquid chromatography (HPLC) has been utilized as a valuable analytical technique in the process analysis of this compound production, showcasing its role in quality control measures. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-aminoethyl)-N-[2-[3-(4-chlorophenyl)prop-2-enylamino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1205800.png)
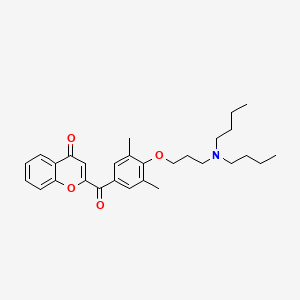

![N-[3-(3-methoxyphenyl)prop-2-ynoxy]-1-azabicyclo[2.2.1]heptan-3-imine;oxalic acid](/img/structure/B1205803.png)
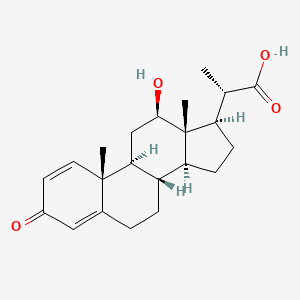
![4-[2-(1h-Indol-3-yl)ethyl]piperidin-2-one](/img/structure/B1205805.png)

